c-Kit-IN-3 (hydrochloride) is a small molecule inhibitor targeting the c-Kit receptor tyrosine kinase, which plays a crucial role in various cellular processes, including hematopoiesis and melanogenesis. c-Kit, also known as CD117, is a proto-oncogene that, when mutated, is implicated in several cancers, such as gastrointestinal stromal tumors and acute myeloid leukemia. The inhibition of c-Kit activity has emerged as a promising therapeutic strategy in oncology due to its involvement in oncogenic signaling pathways .
The compound c-Kit-IN-3 (hydrochloride) is synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is derived from the need to develop effective inhibitors for the c-Kit receptor to combat cancers associated with its dysregulation.
c-Kit-IN-3 (hydrochloride) belongs to the class of receptor tyrosine kinase inhibitors. These inhibitors are categorized based on their mechanism of action, targeting specific kinases involved in cancer progression and metastasis.
The synthesis of c-Kit-IN-3 (hydrochloride) typically involves multi-step organic reactions that may include:
The synthesis can be performed using techniques such as:
The molecular structure of c-Kit-IN-3 (hydrochloride) can be represented by its chemical formula, which typically includes elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine. The structure features a core that interacts specifically with the c-Kit active site.
The molecular weight and specific structural data can be obtained through crystallography or computational modeling studies. For instance:
c-Kit-IN-3 (hydrochloride) participates in several chemical reactions primarily involving:
The inhibition mechanism often involves competitive inhibition where the inhibitor binds to the active site of c-Kit, preventing substrate phosphorylation .
The mechanism of action for c-Kit-IN-3 (hydrochloride) involves:
Studies have shown that effective inhibition results in decreased activation of key signaling molecules such as Akt and ERK1/2, which are crucial for cell survival and proliferation .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used to determine purity and stability profiles .
c-Kit-IN-3 (hydrochloride) has significant applications in scientific research:
The c-Kit receptor tyrosine kinase, encoded by the KIT proto-oncogene, is a member of the type III receptor tyrosine kinase family. Its structure comprises an extracellular ligand-binding domain with five immunoglobulin-like motifs, a transmembrane domain, and an intracellular domain featuring a juxtamembrane segment, a split tyrosine kinase region, and a carboxy-terminal tail [7]. Stem cell factor, the sole ligand for c-Kit, exists in both membrane-bound and soluble forms. Stem cell factor binding induces c-Kit dimerization, triggering trans-autophosphorylation of tyrosine residues within its intracellular domain. This initiates downstream signaling cascades, including the phosphatidylinositol 3-kinase/protein kinase B, mitogen-activated protein kinase/extracellular signal-regulated kinase, Janus kinase/signal transducer and activator of transcription, and Src kinase pathways [7] [8].
In physiological contexts, c-Kit signaling is indispensable for cellular homeostasis across multiple systems. Hematopoietic stem cells rely on c-Kit for self-renewal, differentiation, and survival, with c-Kit expression highest in primitive hematopoietic stem cells and diminishing upon differentiation [1] [2]. Beyond hematopoiesis, c-Kit regulates melanocyte migration and survival during melanogenesis, germ cell development in gametogenesis, and interstitial cells of Cajal function in gastrointestinal motility [1] [6]. Loss-of-function mutations in c-Kit or stem cell factor lead to piebaldism (characterized by congenital hypopigmentation), anemia, infertility, and gastrointestinal dysmotility disorders [6] [7].
Table 1: Physiological Functions of c-Kit Receptor Tyrosine Kinase
| Biological System | Key Functions | Consequences of Dysfunction |
|---|---|---|
| Hematopoietic System | Stem cell maintenance, progenitor cell survival, myeloid/lymphoid differentiation | Anemia, immunodeficiency, mast cell deficiency |
| Melanogenesis | Melanoblast migration, melanocyte survival | Piebaldism, hypopigmentation |
| Reproductive System | Germ cell survival, oocyte maturation, spermatogenesis | Infertility, gonadal dysfunction |
| Gastrointestinal Tract | Interstitial cells of Cajal development and function | Gastrointestinal dysmotility, chronic constipation |
| Nervous System | Neural crest cell migration, neuroprotection | Altered neural development, impaired regeneration |
Alternative splicing generates c-Kit isoforms with distinct functional properties. The GNNK (glycine-asparagine-asparagine-lysine) isoforms—GNNK⁺ and GNNK⁻—differ in their extracellular juxtamembrane domains. The GNNK⁻ isoform exhibits stronger transforming potential, enhanced stem cell factor binding affinity, and accelerated phosphorylation kinetics compared to the GNNK⁺ isoform [2]. This isoform-specific signaling influences cellular responses, with an increased GNNK⁻/GNNK⁺ ratio correlating with oncogenic potential in certain malignancies [2].
Oncogenic c-Kit activation occurs primarily through gain-of-function mutations or overexpression, leading to ligand-independent signaling or hypersensitivity to stem cell factor. These mutations are distributed across critical functional domains: the extracellular domain (exons 8, 9), juxtamembrane domain (exon 11), tyrosine kinase domain 1 (exon 13), tyrosine kinase domain 2 (exon 17), and activation loop [1] [7]. Gastrointestinal stromal tumors represent the canonical c-Kit-driven malignancy, with 75–80% of cases harboring mutations. Exon 11 mutations (juxtamembrane domain) are most prevalent (67%), followed by exon 9 mutations (extracellular domain; 10%) [1] [7]. These mutations disrupt autoinhibitory functions or promote constitutive dimerization, respectively.
Table 2: Oncogenic c-Kit Mutations in Human Malignancies
| Malignancy | Mutation Prevalence | Common Mutation Sites | Functional Consequence |
|---|---|---|---|
| Gastrointestinal Stromal Tumors | 75–80% | Exon 11 (67%), Exon 9 (10%) | Ligand-independent dimerization, loss of autoinhibition |
| Systemic Mastocytosis | >90% | Exon 17 (D816V) | Activation loop disruption, constitutive signaling |
| Acute Myeloid Leukemia | 1–2% (higher in core-binding factor AML) | Exons 8, 17 | Enhanced proliferation, survival |
| Melanoma | Variable (subset with L576P) | Exon 11, Exon 13, Exon 17 | Increased migration, invasion |
| Triple-Negative Breast Cancer | Overexpression without mutation | N/A | Enhanced migration via STAT3/Akt/ERK |
Constitutive activation can be experimentally demonstrated using mutations like Val⁵⁵⁹→Gly in the juxtamembrane domain or Asp⁸¹⁴→Val in the phosphotransferase domain. When introduced into interleukin-3-dependent cell lines (e.g., Ba/F3), these mutants drive ligand-independent proliferation and tumorigenesis in nude mice [3]. Beyond mutations, transcriptional deregulation contributes to c-Kit overexpression in cancers. The tumor suppressor protein p53 indirectly represses c-Kit expression through micro ribonucleic acid-34–mediated post-transcriptional silencing. This repression occurs via conserved seed-matching sequences in the c-Kit 3’-untranslated region, linking p53 loss to c-Kit upregulation [4].
In triple-negative breast cancer, membrane c-Kit expression ranges from 43–89% across cell lines without activating mutations. Stem cell factor stimulation activates signal transducer and activator of transcription 3, protein kinase B, and extracellular signal-regulated kinase 1/2, significantly enhancing migration but not proliferation [5]. Similarly, in colorectal cancer, c-Kit overexpression correlates with stemness markers (leucine-rich repeat-containing G-protein coupled receptor 5, olfactomedin 4, B lymphoma Mo-MLV insertion region 1 homolog, cluster of differentiation 44), suggesting a role in cancer stem cell maintenance [4].
The development of c-Kit inhibitors represents a paradigm shift in molecularly targeted cancer therapy. Imatinib mesylate, a 2-phenylaminopyrimidine derivative, was the first tyrosine kinase inhibitor approved for c-Kit-mutated malignancies. It functions by competitively occupying the adenosine triphosphate-binding pocket of c-Kit, preventing autophosphorylation and downstream signaling [7]. Its efficacy is most pronounced in gastrointestinal stromal tumors with exon 11 mutations, where response rates exceed 80%, compared to 40–50% in exon 9-mutated tumors [7]. This genotype-dependent sensitivity underscores the importance of mutation profiling in therapeutic decision-making.
Table 3: Evolution of Tyrosine Kinase Inhibitors Targeting c-Kit
| Therapeutic Agent | Mechanism of Action | Clinical Indications | Key Limitations |
|---|---|---|---|
| Imatinib | ATP-competitive inhibition of wild-type and mutant c-Kit | First-line gastrointestinal stromal tumors | Resistance via secondary mutations (exons 13,14,17) |
| Sunitinib | Multi-targeted inhibition (c-Kit, platelet-derived growth factor receptor, vascular endothelial growth factor receptor) | Imatinib-resistant gastrointestinal stromal tumors | Variable efficacy against activation loop mutants |
| Regorafenib | Broad-spectrum tyrosine kinase inhibition | Third-line gastrointestinal stromal tumors | Toxicity due to multi-target effects |
| Ripretinib | Switch-control inhibition targeting activation loop | Fourth-line gastrointestinal stromal tumors | Activity against D816V limited |
| Avapritinib | Potent inhibition of activation loop mutants | Platelet-derived growth factor receptor alpha-mutated gastrointestinal stromal tumors, systemic mastocytosis | Central nervous system toxicity |
Despite initial responses, approximately 70–90% of gastrointestinal stromal tumor patients develop imatinib resistance within 20–24 months, primarily through secondary mutations in adenosine triphosphate-binding pockets (exons 13, 14) or activation loops (exons 17, 18) [7]. This spurred development of next-generation tyrosine kinase inhibitors:
Novel therapeutic strategies aim to overcome resistance through combinatorial approaches. Micro ribonucleic acid-34a restoration downregulates c-Kit and stemness markers, sensitizing colorectal cancer cells to 5-fluorouracil and inhibiting stem cell factor-induced migration [4]. In triple-negative breast cancer, nilotinib exhibits superior cytotoxicity compared to doxorubicin, independent of c-Kit mutation status [5]. Future directions include antibody-drug conjugates targeting c-Kit and rational combinations addressing parallel survival pathways activated upon c-Kit inhibition [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6